(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
Descripción
The compound (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone (CAS: 489413-54-9) is a pyrazoline derivative with the molecular formula C₁₈H₁₃ClN₂O₃ and a molecular weight of 340.76 g/mol . Its structure comprises a dihydropyrazole core substituted with a 4-chlorophenyl group at position 3, a furan-2-yl group at position 5, and a furan-2-yl methanone moiety at position 1 (Figure 1). Pyrazoline derivatives are well-documented for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, attributed to their ability to modulate enzyme activity and receptor interactions .
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJCZWDQKOAOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para WAY-272160 no están ampliamente documentadas en fuentes públicas. Por lo general, se sintetiza mediante una serie de reacciones orgánicas que involucran reactivos y catalizadores específicos. Los métodos de producción industrial probablemente involucrarían la optimización de estas reacciones para la escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
WAY-272160 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la pérdida de electrones, a menudo facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la ganancia de electrones, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo en la molécula por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, temperaturas controladas y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
WAY-272160 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como herramienta para estudiar los mecanismos de inhibición de la topoisomerasa II y HER2.
Biología: Employed in cellular studies to understand its effects on cell growth and differentiation.
Medicina: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers overexpressing HER2.
Industria: Utilizado en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a la topoisomerasa II y HER2.
Mecanismo De Acción
WAY-272160 ejerce sus efectos inhibiendo las actividades de la topoisomerasa II y HER2 . La topoisomerasa II es esencial para la replicación del ADN y la división celular, y su inhibición puede conducir a daño del ADN y muerte celular. HER2 está involucrado en el crecimiento y la diferenciación celular, y su inhibición puede prevenir la proliferación de células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la maquinaria de replicación del ADN y la vía de señalización de HER2.
Comparación Con Compuestos Similares
Halogen-Substituted Analogues
- Trifluoromethyl Derivative: Replacing the 4-chlorophenyl group with a 4-(trifluoromethyl)phenyl group (e.g., Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]-, CAS: JWIZGXVVNJXZNM-UHFFFAOYSA-N) introduces a strongly electron-withdrawing CF₃ group.
- Bromophenyl Derivative : The compound 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole (CAS: N/A) replaces chlorine with bromine, increasing molecular weight and polarizability. Bromine’s larger atomic radius may alter crystal packing compared to chlorine, as seen in halogen-dependent isostructurality studies .
Heterocyclic Variations
- Thiophene vs. Furan: Substituting the furan-2-yl methanone with a thienyl group (e.g., 1-(2-thienylcarbonyl) in ) introduces sulfur, enhancing π-π stacking interactions due to sulfur’s polarizability. This modification could influence binding affinity in enzyme-active sites .
- Pyridine Derivatives: Compounds like Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS: 121306-57-8) incorporate a pyridine ring, introducing basic nitrogen atoms that facilitate hydrogen bonding and protonation-dependent solubility .
Anti-inflammatory and Antibacterial Potential
- Nitrophenyl-Pyridyl Derivatives: Microwave-synthesized compounds such as (3-(4-substituted phenyl)-5-(5-(4-nitrophenyl)furan-2-yl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone (e.g., 4b and 4e) demonstrated significant anti-inflammatory activity (60–70% inhibition in carrageenan-induced edema models) and antibacterial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli). The nitro group’s electron-withdrawing effect enhances electrophilic interactions with biological targets .
- The furan rings may reduce toxicity compared to nitro groups but could lower binding affinity due to decreased electrophilicity .
Crystallographic and Conformational Analysis
Isostructurality and Packing Effects
- Halogen-Dependent Isostructurality : Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) in and are isostructural (triclinic, P 1) but exhibit slight lattice adjustments to accommodate halogen size differences. The target compound’s 4-chlorophenyl group may similarly influence packing via Cl···Cl interactions (3.45–3.50 Å), as observed in related systems .
- Planarity and Conformation : The dihydropyrazole core in the target compound is expected to adopt a near-planar conformation, with the furan rings oriented perpendicularly to minimize steric clashes, analogous to 4 and 5 .
Actividad Biológica
The compound (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , with the CAS number 489413-54-9 , is part of a class of pyrazole derivatives that have attracted significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 340.76 g/mol . The structure includes a pyrazole ring, furan moieties, and a chlorophenyl group, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClN₂O₃ |
| Molecular Weight | 340.76 g/mol |
| CAS Number | 489413-54-9 |
| Purity | Not specified |
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A study demonstrated that subtle modifications in the phenyl moiety could enhance antitumor effects by altering the compound's interaction with cellular targets .
Antiviral Properties
The antiviral potential of pyrazole derivatives has also been explored. Studies indicated that specific structural features contribute to their efficacy against various viral strains. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is believed to play a crucial role in its antibacterial activity by disrupting bacterial cell wall synthesis or function .
The mechanisms through which (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Disruption of Cell Signaling Pathways : By interacting with specific receptors or proteins, it can modulate signaling pathways critical for cell survival and growth.
- Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Antitumor Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One derivative showed an IC50 value comparable to standard chemotherapeutic agents, indicating potent antitumor activity .
- Antiviral Evaluation : A related study assessed the antiviral activity against influenza virus, revealing that modifications in the furan ring significantly enhanced antiviral efficacy .
- Antimicrobial Testing : In vitro studies demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Q & A
Basic: What experimental strategies are recommended for synthesizing and characterizing this pyrazoline derivative?
Answer:
- Synthesis : Use a cyclo-condensation reaction between a chalcone precursor (e.g., (4-chlorophenyl)furan-2-yl-propenone) and hydrazine hydrate under reflux in ethanol. Monitor reaction progress via TLC .
- Characterization :
- Spectroscopy : Employ -NMR to confirm the dihydropyrazole ring (δ 3.1–4.2 ppm for CH protons) and furan resonances (δ 6.2–7.8 ppm). IR spectroscopy can verify C=O (1680–1720 cm) and N–H (3200–3400 cm) stretches .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement, with validation via R-factors (<5%) and residual electron density maps .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Answer:
- Cross-validation : Compare experimental bond lengths/angles from SCXRD with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311++G(d,p) basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
- Electron Localization Function (ELF) : Use Multiwfn to analyze electron density distribution, identifying regions of covalent vs. non-covalent interactions that spectroscopy might overlook .
Basic: Which spectroscopic techniques are optimal for assessing electronic properties?
Answer:
- UV-Vis Spectroscopy : Measure π→π* transitions (furan and pyrazoline rings) in DMSO (λ~250–350 nm). Compare with TD-DFT calculations to validate frontier molecular orbitals .
- Fluorescence Spectroscopy : Evaluate emission spectra (excitation at λ~300 nm) to probe excited-state behavior, relevant for optoelectronic applications .
Advanced: What quantum chemical methods are suitable for analyzing non-covalent interactions?
Answer:
- Natural Bond Orbital (NBO) Analysis : Calculate hyperconjugative interactions (e.g., LP(O)→σ*(C–Cl)) using Gaussian 09 with NBO 3.1. High stabilization energy (>5 kcal/mol) indicates significant charge transfer .
- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular contacts (e.g., H···O, C–H···π). Quantify contributions via 2D fingerprint plots (e.g., 25% H···H contacts suggest van der Waals dominance) .
Advanced: How should crystal structure refinement be optimized using SHELXL?
Answer:
- Parameterization : Assign anisotropic displacement parameters (ADPs) to non-H atoms. Use SHELXL’s PART instruction for disorder modeling .
- Validation : Check for outliers in the CIF file using checkCIF/PLATON. Resolve high R (>0.05) by re-measuring weak reflections or improving crystal quality .
Advanced: What methodologies assess electron density topology in this compound?
Answer:
- QTAIM Analysis : Run AIMAll or Multiwfn to compute bond critical points (BCPs). Electron density (ρ) >0.2 e/Å at BCPs indicates covalent bonding .
- Laplacian of Electron Density (∇²ρ) : Negative values confirm shared interactions (e.g., C–N bonds), while positive values suggest closed-shell interactions (e.g., hydrogen bonds) .
Basic: What challenges arise during crystallization, and how are they mitigated?
Answer:
- Solvent Selection : Use mixed solvents (e.g., CHCl:MeOH 3:1) to balance solubility and polarity. Slow evaporation at 4°C promotes single-crystal growth .
- Twining : Address via reciprocal space masking in integration software (e.g., SAINT) or using TWIN/BASF instructions in SHELXL .
Advanced: How can experimental design limitations impact reproducibility in biological studies?
Answer:
- Matrix Degradation : Stabilize samples with cryoprotectants (e.g., glycerol) during spectroscopic assays to minimize organic degradation over time .
- Batch Variability : Use multivariate analysis (e.g., PCA) to account for minor structural variations in synthesized batches affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
